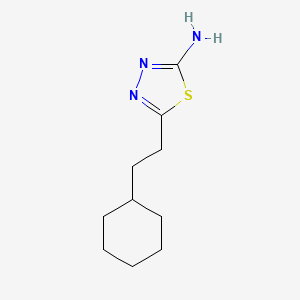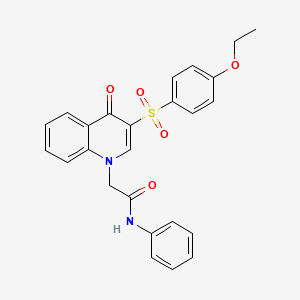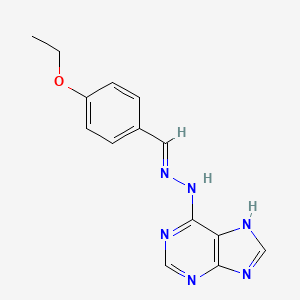
5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C10H17N3S and its molecular weight is 211.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Heterocyclic Derivative Formation
5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine and its derivatives are utilized in the synthesis of various heterocyclic compounds. For instance, El-Sayed, Shaldom, and Al Mazrouee (2015) demonstrated the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate to produce 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, which was then used to synthesize derivatives with rings like coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene (El-Sayed, Shaldom, & Al Mazrouee, 2015).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, highlighting their potential in pharmacology and chemotherapy (Gür et al., 2020).
Crystallographic and DFT Studies
The compound and its derivatives have been the subject of crystallographic and density functional theory (DFT) studies. Dani et al. (2013) synthesized new compounds with 1,3,4-thiadiazol-2-amine, providing insights into their molecular structure and stability through crystallographic and DFT analysis (Dani et al., 2013).
Ultrasound-Assisted Synthesis
Erdogan (2018) conducted a study on ultrasound-assisted synthesis of derivatives, demonstrating an efficient method for their production, and compared experimental and computational data to validate the synthesis process (Erdogan, 2018).
Solid-Phase Synthesis
Yang, Choe, and Gong (2016) utilized solid-phase synthesis to create a library of 1,3,4-thiadiazole derivatives, emphasizing the compound's versatility in synthesizing diverse analogs with potential biological activities (Yang, Choe, & Gong, 2016).
Novel Synthesis Methods
Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives, highlighting the compound's adaptability in creating various structures for potential applications (Kokovina et al., 2021).
DNA Interactions and Anticancer Activity
Shivakumara and Krishna (2021) synthesized novel 1,3,4-thiadiazol-2-amines and evaluated their DNA interactions, indicating their potential in therapeutic drug development (Shivakumara & Krishna, 2021). Additionally, Krishna et al. (2020) synthesized analogues of this compound and evaluated their anticancer activity, showcasing its applicability in cancer treatment research (Krishna et al., 2020).
Properties
IUPAC Name |
5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAAUXINWNGENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2708075.png)
![2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2708076.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2708078.png)

![Tert-butyl N-[[3-(prop-2-enoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2708081.png)




![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2708091.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2708093.png)
![N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2708094.png)
![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2708096.png)
